PIK-75 Hydrochloride is a selective inhibitor of the phosphoinositide 3-kinase, specifically targeting the p110α isoform. This compound plays a significant role in the modulation of various cellular processes, including growth, proliferation, and survival. PIK-75 has been utilized in scientific research to explore its effects on signaling pathways associated with cancer and inflammation.
Chemically, PIK-75 Hydrochloride belongs to the class of small molecule inhibitors. Its systematic name includes elements that reflect its structure and functional groups, specifically designed to interact with the p110α isoform of phosphoinositide 3-kinase.
The synthesis of PIK-75 Hydrochloride involves several steps that include the formation of key intermediates followed by purification processes. A notable method for synthesizing this compound includes high-pressure homogenization techniques to produce nanosuspensions, enhancing its bioavailability .
The synthesis typically begins with the preparation of specific precursors that undergo chemical reactions such as alkylation or acylation. The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological testing. The synthesis process has been optimized to improve yield and reduce by-products.
The molecular structure of PIK-75 Hydrochloride can be represented by its chemical formula . Its structure features a complex arrangement of aromatic rings and functional groups that facilitate its interaction with target proteins.
Key structural data include:
PIK-75 Hydrochloride participates in various biochemical reactions primarily as an inhibitor. It effectively competes with ATP for binding at the active site of phosphoinositide 3-kinase, thereby inhibiting downstream signaling pathways.
The inhibitory effects are quantified using assays that measure the phosphorylation status of downstream targets such as Akt. The compound has demonstrated dose-dependent inhibition in cellular models exposed to stimuli like hydrogen peroxide, which induces oxidative stress and inflammation .
PIK-75 Hydrochloride exerts its pharmacological effects by selectively inhibiting the p110α isoform of phosphoinositide 3-kinase. This inhibition leads to reduced activation of downstream signaling pathways involved in cell survival and proliferation.
Research indicates that treatment with PIK-75 results in diminished phosphorylation of Akt, a critical effector in the phosphoinositide 3-kinase pathway. Studies have shown that this inhibition correlates with decreased expression levels of inflammatory mediators such as interleukin-1 beta and interleukin-8 in cell cultures .
PIK-75 Hydrochloride appears as a solid crystalline powder, typically white to off-white in color. Its solubility profile indicates moderate solubility in organic solvents and limited solubility in water, which can affect its formulation for therapeutic use.
The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its reactivity profile suggests it can participate in various chemical interactions typical of small molecule inhibitors.
PIK-75 Hydrochloride is primarily used in research settings to study the role of phosphoinositide 3-kinase signaling in various biological processes, including cancer development and inflammatory responses. It serves as a valuable tool for elucidating molecular mechanisms underlying diseases associated with dysregulated PI3K activity.
PIK-75 hydrochloride emerged from systematic phosphoinositide 3-kinase (PI3K) drug discovery initiatives in the early 2000s, with its first characterization published around 2008. As an imidazopyridine derivative, it was designed to address the need for isoform-selective PI3K inhibitors, contrasting with early pan-PI3K inhibitors like wortmannin and LY294002 that exhibited significant toxicity due to lack of selectivity [1] [4]. Initial high-throughput screening of over 3,000 compounds identified PIK-75 for its exceptional potency against p110α, the PI3K catalytic subunit frequently dysregulated in cancers [3] [9]. The compound’s discovery marked a strategic shift toward targeting specific PI3K isoforms to minimize off-target effects. Despite promising preclinical results, PIK-75 was largely shelved for over a decade due to the concurrent development of clinically favored alternatives and its pharmacokinetic challenges, including aqueous solubility limitations. Recent reappraisal by institutions like the National University of Singapore has revived interest in its unique dual-pathway inhibition capabilities, particularly for aggressive malignancies like acute leukemia [3].
PIK-75 hydrochloride (C₁₆H₁₅BrClN₅O₄S; MW 488.74 g/mol) exerts multikinase inhibition with a distinctive pharmacological profile. It primarily targets:
Table 1: Kinase Inhibition Profile of PIK-75 Hydrochloride
Target | IC₅₀ (nM) | Selectivity vs. p110α |
---|---|---|
p110α (PI3Kα) | 5.8 | Reference |
DNA-PK | 2 | 2.9-fold more potent |
p110γ (PI3Kγ) | 76 | 13-fold less potent |
p110δ (PI3Kδ) | 510 | 88-fold less potent |
p110β (PI3Kβ) | 1,300 | >200-fold less potent |
Data compiled from biochemical assays [1] [4] [5]
This dual targeting disrupts oncogenic signaling through PI3K/Akt and compromises DNA repair mechanisms via DNA-PK inhibition, creating synthetic lethality in cancer cells [3] [6]. Additionally, PIK-75 suppresses inflammatory cascades by blocking PI3Kα-dependent production of IL-1β, IL-6, and IL-8 in epithelial cells exposed to oxidative stress [2] [7]. Such broad pathway modulation positions PIK-75 as a unique tool compound for dissecting kinase crosstalk in pathophysiology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: